trisodium;iron(3+);oxalate

Vue d'ensemble

Description

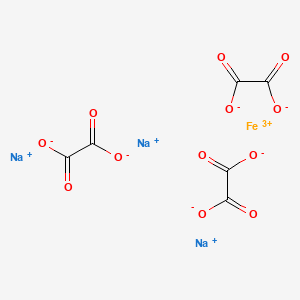

Trisodium;iron(3+);oxalate, also known as trisodium trioxalatoferrate, is a coordination compound consisting of an iron(III) ion complexed with three oxalate ions and three sodium ions. The compound is known for its lime green color and fluorescence in solution. It is sensitive to light and higher-energy electromagnetic radiation, which causes the decomposition of one oxalate to carbon dioxide and reduction of the iron(III) atom to iron(II) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trisodium;iron(3+);oxalate can be synthesized by reacting iron(III) salts with oxalic acid in the presence of sodium ions. One common method involves dissolving iron(III) chloride in water, followed by the addition of oxalic acid and sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of iron from iron ore using oxalic acid, followed by photo-reduction. This method is efficient for producing iron oxalate dihydrate, which can be further processed to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Trisodium;iron(3+);oxalate undergoes various chemical reactions, including:

Photoreduction: Exposure to light causes the reduction of iron(III) to iron(II) and the oxidation of oxalate to carbon dioxide.

Complex Formation: It forms complexes with other ligands, such as phenanthroline, resulting in mixed-ligand complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxalic acid, sodium hydroxide, and various ligands like phenanthroline. Reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed

The major products formed from the reactions of this compound include iron(II) complexes, carbon dioxide, and various mixed-ligand complexes .

Applications De Recherche Scientifique

Photographic Applications

Kallitype and Platinotype Processes

Sodium ferrioxalate serves as a light-sensitive element in alternative photographic processes such as Kallitype and Platinotype printing. In these processes, the compound undergoes photochemical reactions when exposed to light, leading to the formation of metallic images on paper. The sensitivity of sodium ferrioxalate to light makes it a valuable component in creating high-quality photographic prints.

- Case Study : Research has demonstrated that sodium ferrioxalate can produce images with a wide tonal range and excellent archival stability. Photographers utilizing these processes have reported favorable outcomes in terms of image quality and longevity.

Energy Storage

Lithium-Ion Batteries

Sodium ferrioxalate has been investigated as a potential cathode material in lithium-ion batteries. Its ability to intercalate lithium ions at an average potential of approximately 3.35 V has shown promise for sustainable energy storage solutions.

| Property | Value |

|---|---|

| Average Potential | 3.35 V |

| Sustainable Capacity | 98 mAh/g |

- Case Study : A study conducted on the performance of sodium ferrioxalate in lithium-ion batteries indicated that it could maintain a stable capacity over multiple charge-discharge cycles, making it a viable candidate for future battery technologies.

Organic Synthesis

In organic chemistry, sodium ferrioxalate is utilized as a reagent in various synthetic reactions. It is particularly effective in radical hydrofunctionalization reactions of alkenes when combined with sodium borohydride.

- Application Example : The use of sodium ferrioxalate in the synthesis of complex organic molecules has been documented, showcasing its versatility as a catalyst in facilitating chemical transformations.

Environmental Applications

Waste Treatment

Sodium ferrioxalate can also play a role in environmental chemistry, particularly in the treatment of industrial waste. It has been explored for its ability to bind heavy metals and other contaminants, thereby aiding in the remediation of polluted environments.

- Case Study : Research indicates that sodium ferrioxalate can effectively precipitate heavy metals from wastewater, reducing their toxicity and facilitating safer disposal methods.

Mécanisme D'action

The mechanism of action of trisodium;iron(3+);oxalate involves the absorption of light, leading to the excitation of the iron(III) center. This results in the transfer of an electron from the oxalate ligand to the iron center, reducing it to iron(II) and oxidizing the oxalate to carbon dioxide. The photogenerated iron(II) can then participate in further redox reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium trioxalatoferrate: Similar to trisodium;iron(3+);oxalate but with potassium ions instead of sodium.

Ammonium trioxalatoferrate: Contains ammonium ions instead of sodium.

Iron(III) oxalate: A simpler compound with only iron and oxalate ions.

Uniqueness

This compound is unique due to its specific combination of sodium ions and its high stability in the absence of light. Its ability to act as a photocatalyst and its fluorescent properties make it particularly valuable in scientific research .

Activité Biologique

Trisodium iron(III) oxalate, also known as trisodium trioxalatoferrate, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and implications in health and disease, drawing on diverse scientific literature.

- Molecular Formula : C₆FeNa₃O₁₂

- Molar Mass : 375.747 g/mol

- Appearance : Pale yellow solid (anhydrous), lime green solid (hexahydrate)

- Melting Point : 365.1 °C (689.2 °F)

The structure of iron(III) oxalate consists of octahedral coordination of iron ions with oxalate ligands, forming a complex that can influence various biological processes .

1. Oxalate Interaction and Kidney Health

Trisodium iron(III) oxalate plays a role in the metabolism of oxalates in the body. Oxalates can bind with calcium to form calcium oxalate crystals, which are a common type of kidney stone. The presence of iron(III) may influence the solubility and crystallization process of these stones:

- Oxalate Binding : Iron(III) oxalates can reduce free oxalate levels in urine by facilitating the formation of less soluble complexes, potentially decreasing the risk of stone formation .

- Kidney Stone Formation : Studies indicate that dietary oxalate absorption and subsequent urinary excretion are critical factors in kidney stone formation. Elevated urinary oxalate levels (>40 mg/day) correlate with increased risk for stone development .

2. Antioxidant Properties

Iron(III) oxalates exhibit antioxidant activity, which can mitigate oxidative stress in cells. This property is particularly relevant in renal tissues where oxidative damage is a precursor to kidney injury:

- Oxidative Stress Regulation : Research has shown that iron(III) can modulate oxidative stress pathways, potentially protecting renal tubular cells from damage caused by high oxalate levels .

Case Studies and Research Findings

Several studies have investigated the biological implications of trisodium iron(III) oxalate:

Implications for Health

The biological activities associated with trisodium iron(III) oxalate have potential therapeutic implications:

- Kidney Stone Prevention : By binding oxalates and reducing their bioavailability, trisodium iron(III) oxalate may serve as a preventive agent against calcium oxalate kidney stones.

- Oxidative Damage Protection : Its antioxidant properties could be harnessed to develop treatments aimed at protecting renal function in patients with hyperoxaluria or chronic kidney disease.

Propriétés

IUPAC Name |

trisodium;iron(3+);oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe.3Na/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPRSXSGWQCSHH-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeNa3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890505 | |

| Record name | Ferric sodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow odorless powder; Soluble in water; [Horizons MSDS] | |

| Record name | Trisodium trioxalatoferrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

555-34-0 | |

| Record name | Trisodium trioxalatoferrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, iron(3+) sodium salt (3:1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric sodium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium trioxalatoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.